molecular formula C7H5BrF2N2 B12852056 2-Bromo-3,4-difluorobenzimidamide

2-Bromo-3,4-difluorobenzimidamide

Cat. No.: B12852056
M. Wt: 235.03 g/mol
InChI Key: PPOOMMBIXFRDHS-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluorobenzimidamide is an organic compound that belongs to the class of benzimidamides. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzimidamide core. Benzimidamides are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-difluorobenzimidamide typically involves the bromination and fluorination of benzimidamide precursors. One common method involves the use of m-fluorobenzotrifluoride as a starting material, which undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the target compound . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-difluorobenzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and various fluorinating agents for fluorination.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Bromo-3,4-difluorobenzimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluorobenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,4-difluorobenzimidamide is unique due to the specific arrangement of bromine and fluorine atoms on the benzimidamide core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H5BrF2N2

Molecular Weight

235.03 g/mol

IUPAC Name

2-bromo-3,4-difluorobenzenecarboximidamide

InChI

InChI=1S/C7H5BrF2N2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H3,11,12)

InChI Key

PPOOMMBIXFRDHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=N)N)Br)F)F

Origin of Product

United States

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